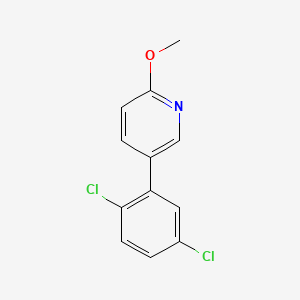

5-(2,5-Dichlorophenyl)-2-methoxypyridine

描述

属性

IUPAC Name |

5-(2,5-dichlorophenyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c1-16-12-5-2-8(7-15-12)10-6-9(13)3-4-11(10)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUGXCLBSJOWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742830 | |

| Record name | 5-(2,5-Dichlorophenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361876-26-7 | |

| Record name | 5-(2,5-Dichlorophenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Elucidation of 5-(2,5-Dichlorophenyl)-2-methoxypyridine: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of biaryl heterocycles is a critical competency in modern drug discovery and materials science. 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7)[1] represents a highly functionalized scaffold characterized by a sterically hindered biaryl axis and an electron-rich methoxypyridine core. This whitepaper provides an authoritative, step-by-step methodology for the synthesis, isolation, and definitive structural characterization of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and mechanistic causality, this guide establishes a self-validating protocol for rigorous chemical identification.

Retrosynthetic Causality & Synthesis Protocol

Before structural elucidation can occur, high-purity analytical standards must be generated. The biaryl linkage in 5-(2,5-dichlorophenyl)-2-methoxypyridine is most efficiently constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Mechanistic Rationale

The choice of starting materials—5-bromo-2-methoxypyridine and 2,5-dichlorophenylboronic acid—is deliberate. The methoxy group at the C2 position of the pyridine ring acts as an electron-donating group, which normally decelerates oxidative addition. However, positioning the bromide at C5 (meta to the methoxy group) mitigates this electronic deactivation while preventing steric hindrance around the reactive site[3]. A bidentate ligand system, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is selected to prevent catalyst poisoning by the coordinating pyridine nitrogen.

Workflow of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 5-bromo-2-methoxypyridine (1.0 eq) and 2,5-dichlorophenylboronic acid (1.2 eq).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

-

Solvent System: Introduce a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). The biphasic nature ensures optimal solubility for both the organic substrates and the inorganic base.

-

Reaction Execution: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the complete consumption of the pyridine starting material.

-

Purification: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (silica gel) to yield the pure analytical standard.

Comprehensive Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

Causality in MS: The presence of two chlorine atoms in the 2,5-dichlorophenyl moiety dictates a highly specific isotopic fingerprint due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).

-

Protocol: Infuse the sample via Electrospray Ionization (ESI) in positive mode using a Q-TOF mass spectrometer.

-

Validation: The pseudo-molecular ion [M+H]⁺ will appear at m/z 254.0134. Crucially, the spectrum must exhibit a distinct M : M+2 : M+4 intensity ratio of approximately 9:6:1, unambiguously confirming the presence of the di-chloro substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity of the biaryl system. The electronic environment of both the 2-methoxypyridine ring[3] and the 2,5-dichlorophenyl ring[4][5] drives the chemical shifts.

¹H NMR Rationale:

-

Methoxy Group: The strongly deshielding oxygen atom forces the -OCH₃ protons to resonate as a sharp singlet at ~3.93 ppm[3].

-

Pyridine Core: The H-6 proton (adjacent to the nitrogen) is highly deshielded, appearing as a fine doublet (J = 2.5 Hz) at ~8.25 ppm. The H-3 proton, shielded by the ortho-methoxy group's electron donation via resonance, appears upfield at ~6.84 ppm (J = 8.5 Hz)[3].

-

Dichlorophenyl Core: The asymmetric substitution of chlorines at positions 2' and 5' creates a distinct ABX spin system. H-3' appears as a doublet (J = 8.6 Hz) at ~7.40 ppm, while H-6' appears as an isolated fine doublet (J = 2.5 Hz) at ~7.35 ppm due to the meta-coupling with H-4'[4][5].

Self-Validating 2D NMR (HMBC): To prove that the two rings are connected at the C5–C1' axis, Heteronuclear Multiple Bond Correlation (HMBC) is required. A ³J correlation between the pyridine H-6 proton and the phenyl C-1' carbon, alongside a reciprocal ³J correlation from the phenyl H-6' proton to the pyridine C-5 carbon, locks the biaryl connectivity in place.

Key HMBC correlations validating the C5-C1' biaryl linkage and methoxy position.

Quantitative Data Summary

Table 1: Consolidated ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H NMR (δ, ppm) | Multiplicity (J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (³J / ²J) |

| Pyridine Ring | ||||

| 2 | - | - | 164.0 | - |

| 3 | 6.84 | d (8.5) | 110.5 | C2, C4, C5 |

| 4 | 7.64 | dd (8.5, 2.5) | 137.2 | C2, C5, C6 |

| 5 | - | - | 128.5 | - |

| 6 | 8.25 | d (2.5) | 145.3 | C2, C4, C5, C1' |

| OCH₃ | 3.93 | s | 53.9 | C2 |

| Phenyl Ring | ||||

| 1' | - | - | 136.0 | - |

| 2' | - | - | 132.5 | - |

| 3' | 7.40 | d (8.6) | 130.2 | C1', C5' |

| 4' | 7.25 | dd (8.6, 2.5) | 128.8 | C2', C6' |

| 5' | - | - | 133.0 | - |

| 6' | 7.35 | d (2.5) | 131.5 | C2', C4', C5 |

Experimental Methodologies for Analytical Acquisition

To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to during spectral acquisition:

NMR Sample Preparation & Acquisition:

-

Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Shimming & Tuning: Perform automated 3D shimming to ensure a homogeneous magnetic field. The linewidth of the TMS signal must be ≤ 0.5 Hz to resolve the fine meta-coupling (J = 2.5 Hz) of the H-6 and H-6' protons.

-

Pulse Sequences:

-

Acquire standard 1D ¹H (16 scans, relaxation delay D1 = 2s).

-

Acquire 1D ¹³C{¹H} (1024 scans, D1 = 2s) to ensure adequate signal-to-noise for quaternary carbons (C2, C5, C1', C2', C5').

-

Acquire 2D gradient-selected HMBC (gHMBC) optimized for long-range couplings of 8 Hz.

-

Conclusion

The structural elucidation of 5-(2,5-dichlorophenyl)-2-methoxypyridine requires a multi-faceted analytical approach. By understanding the causality behind the Suzuki-Miyaura synthesis and the electronic effects governing the NMR chemical shifts, researchers can unambiguously verify the molecular architecture. The integration of isotopic MS fingerprinting and 2D HMBC correlation provides a closed-loop, self-validating system that guarantees scientific integrity in structural assignment.

References

- Benchchem. N-(2,5-dichlorophenyl)-2-mercaptoacetamide.

- ChemicalBook. 5-(2,5-Dichlorophenyl)-2-Methoxypyridine.

- MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile.

- ACS Publications. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?

- ACS Publications. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.

Sources

- 1. 5-(2,5-Dichlorophenyl)-2-Methoxypyridine | 1361876-26-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2,5-dichlorophenyl)-2-mercaptoacetamide | 99254-21-4 | Benchchem [benchchem.com]

- 5. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [mdpi.com]

The Biaryl Blueprint: A Technical Guide to 5-(2,5-Dichlorophenyl)-2-methoxypyridine in Medicinal Chemistry

As drug discovery increasingly relies on structurally pre-organized, metabolically stable scaffolds, functionalized biaryls have become indispensable. 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7) represents a highly versatile building block. By combining a sterically demanding dichlorophenyl moiety with an electron-rich methoxypyridine ring, this compound offers unique physicochemical properties tailored for late-stage functionalization and structure-activity relationship (SAR) exploration.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical profiling, mechanistic synthesis, and analytical validation of this specific biaryl compound.

Physicochemical Profiling & Causality in Drug Design

Understanding the intrinsic properties of a building block is the first step in rational drug design. The structural features of 5-(2,5-Dichlorophenyl)-2-methoxypyridine are not merely functional groups; they are strategic molecular tools.

-

The 2,5-Dichlorophenyl Motif: The chlorine atoms serve a dual purpose. First, they provide lipophilic bulk that can anchor the molecule into deep, hydrophobic protein pockets (such as kinase hinge regions). Second, the ortho-chlorine (at position 2) induces a severe steric clash with the pyridine ring, restricting rotation around the biaryl C-C bond. This conformational locking reduces the entropic penalty upon target binding.

-

The 2-Methoxypyridine Motif: The methoxy group acts as a bioisostere for an amide or phenol, providing a potent hydrogen-bond acceptor while masking the hydrogen-bond donor capacity. Furthermore, the electron-donating nature of the methoxy group modulates the pKa of the pyridine nitrogen, optimizing the molecule's solubility and metabolic stability compared to an unsubstituted pyridine.

Quantitative Chemical Profile

The following table summarizes the core quantitative data necessary for procurement, handling, and stoichiometric calculations, adhering to standards set by commercial suppliers like .

| Property | Value | Causality / Significance |

| CAS Number | 1361876-26-7 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₂H₉Cl₂NO | Dictates mass balance in synthetic workflows. |

| Molecular Weight | 254.11 g/mol | Highly ligand-efficient; leaves ~250 Da for further elaboration within Lipinski's Rule of 5. |

| SMILES | COC1=NC=C(C2=CC(Cl)=CC=C2Cl)C=C1 | Enables in silico docking and computational ADME predictions. |

| Target Purity | ≥96% | Critical threshold to prevent catalyst poisoning in downstream cross-couplings. |

| Storage | Sealed in dry, 2-8°C | Prevents slow oxidative degradation or hydrolysis of the methoxy group. |

Synthetic Methodology: Mechanistic Causality

The most robust method for assembling this biaryl system is the Suzuki-Miyaura cross-coupling reaction. While standard conditions often suffice for simple arenes, the steric hindrance introduced by the ortho-chlorine on the electrophile requires a highly optimized catalytic system. As demonstrated in modern organic chemistry protocols , the choice of catalyst and base is the difference between high yield and complete reaction failure.

Self-Validating Protocol: Synthesis of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

Materials:

-

1-Bromo-2,5-dichlorobenzene (Electrophile, 1.0 equiv)

-

(2-Methoxypyridin-5-yl)boronic acid (Nucleophile, 1.2 equiv)

-

Pd(dppf)Cl₂ (Catalyst, 0.05 equiv)

-

K₂CO₃ (Base, 3.0 equiv)

-

1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

-

Reagent Assembly: Charge a flame-dried Schlenk flask with 1-bromo-2,5-dichlorobenzene (1.0 equiv) and (2-methoxypyridin-5-yl)boronic acid (1.2 equiv).

-

Causality: A slight excess of the boronic acid is used to compensate for competitive protodeboronation, a common side reaction where the boronic acid prematurely hydrolyzes.

-

-

Base Addition: Add K₂CO₃ (3.0 equiv).

-

Causality: The base is strictly required to quaternize the boron atom, converting the neutral, unreactive boronic acid into a highly nucleophilic boronate complex. Without this, transmetalation to the palladium center will not occur.

-

-

Solvent & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the solution by sparging with N₂ gas for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, leading to reaction stalling and homocoupled byproducts. Water is essential to dissolve the inorganic base and facilitate boronate formation.

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity is mandatory to accelerate the final reductive elimination step, overcoming the steric bulk of the dichlorophenyl ring.

-

-

Thermal Activation & In-Process Validation: Heat the reaction to 90°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) every 2 hours.

-

Self-Validation: The reaction is deemed complete when the higher-Rf spot of the starting aryl bromide is completely consumed, confirming total oxidative addition.

-

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Catalytic cycle of Suzuki-Miyaura cross-coupling for biaryl synthesis.

Analytical Validation Protocol

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. A purity of >96% is the industry standard for advanced intermediates.

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Method: C18 reverse-phase column; gradient elution from 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

-

Validation Marker: Look for the primary peak in the UV chromatogram (254 nm). The corresponding mass spectrum must show an [M+H]⁺ peak at m/z 255.11. Crucially, because the molecule contains two chlorine atoms, the mass spectrum must exhibit a characteristic 9:6:1 isotopic splitting pattern (M : M+2 : M+4), confirming the precise halogen composition.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Method: 400 MHz spectrometer, CDCl₃ solvent.

-

Validation Marker: The hallmark of this structure is a sharp, distinct singlet integrating to 3 protons at approximately δ 3.9 ppm , corresponding to the methoxy (-OCH₃) group. The aromatic region (δ 6.5 - 8.5 ppm) will display complex multiplet splitting due to the asymmetric nature of the 2,5-dichlorophenyl ring and the pyridine protons.

-

Downstream Applications & Structural Diversification

Once validated, 5-(2,5-Dichlorophenyl)-2-methoxypyridine acts as a central hub for divergent synthesis. Its orthogonal reactivity allows medicinal chemists to selectively modify specific regions of the molecule without disturbing the core biaryl axis.

-

O-Demethylation: Treatment with Boron Tribromide (BBr₃) or concentrated HCl cleaves the methoxy ether, revealing a pyridone (or 2-hydroxypyridine) tautomeric system. This introduces a potent hydrogen-bond donor, radically altering the molecule's interaction profile with target kinases.

-

Iterative Cross-Coupling: While the carbon-chlorine bonds are relatively inert compared to carbon-bromine bonds, they can be activated using highly electron-rich, bulky palladium catalysts (e.g., Pd-PEPPSI-IPr or Buchwald ligands like XPhos). This allows for late-stage amination or alkylation directly at the 2- or 5-positions of the phenyl ring.

Divergent late-stage functionalization pathways for the biaryl core.

Safety, Handling, and Compliance

Maintaining a safe laboratory environment is paramount. According to safety data sheets provided by authoritative chemical databases like , 5-(2,5-Dichlorophenyl)-2-methoxypyridine carries specific hazard classifications that dictate handling protocols:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Engineering Controls: All manipulations, especially weighing of the dry powder, must be conducted within a certified fume hood to avoid inhalation of micro-particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. In the event of a spill, sweep up the solid without creating dust and dispose of it in designated halogenated organic waste containers.

References

-

"Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory", Journal of Chemical Education - ACS Publications,[Link]

Application Note: In Vitro Pharmacological Profiling of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

Executive Summary & Scientific Rationale

The compound 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7; MW: 254.11 g/mol ) represents a classic halogenated biaryl-pyridine scaffold frequently utilized as a building block or fragment hit in early-stage drug discovery. While highly valuable for its structural rigidity and vector mapping potential, this class of lipophilic biaryls presents distinct in vitro assay challenges: poor aqueous solubility, a propensity for colloidal aggregation, and intrinsic auto-fluorescence derived from the conjugated pyridine ring system.

As a Senior Application Scientist, I have designed this protocol to synthesize technical accuracy with field-proven methodologies. Rather than relying on a single readout, this guide establishes a self-validating orthogonal workflow . We utilize Dynamic Light Scattering (DLS) to rule out false-positive aggregation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass auto-fluorescence[1], Surface Plasmon Resonance (SPR) for label-free kinetic validation[2], and ATP-luminescence for phenotypic cytotoxicity[3]. Every experimental choice detailed below is driven by the physicochemical realities of the biaryl scaffold.

Experimental Workflow Architecture

Fig 1: Orthogonal in vitro screening workflow for biaryl-pyridine scaffolds.

Phase 1: Physicochemical QC & Assay Readiness

The Causality: Halogenated biaryls are highly lipophilic. In aqueous assay buffers, they can form colloidal aggregates that non-specifically sequester target proteins, leading to Pan-Assay Interference (PAINS) and false-positive inhibition[4]. The Self-Validating System: Before any biological testing, the compound must pass a detergent-sensitivity test. If the addition of 0.01% Triton X-100 abolishes the compound's apparent activity, it is flagged as an aggregator.

Protocol: Stock Preparation & Aggregation Control

-

Master Stock: Dissolve 5-(2,5-Dichlorophenyl)-2-methoxypyridine in 100% anhydrous DMSO to a concentration of 10 mM. Store in glass vials at -20°C to prevent plasticizer leaching.

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into dry assay plates. This avoids intermediate aqueous dilutions where precipitation typically occurs.

-

Buffer Optimization: Ensure all downstream biochemical assay buffers contain at least 0.01% (v/v) Tween-20 or Triton X-100 to suppress colloidal aggregation[4].

Phase 2: Orthogonal Biochemical Binding

To confidently establish target engagement, we employ two distinct biophysical methods.

Method A: TR-FRET (Equilibrium Binding)

The Causality: The conjugated biaryl system of 5-(2,5-Dichlorophenyl)-2-methoxypyridine often exhibits native fluorescence in the blue/green spectrum, which severely interferes with standard fluorescence polarization (FP) or intensity assays. TR-FRET utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a 50 µs delay before reading the plate, the short-lived auto-fluorescence of the compound completely decays, leaving only the specific target-binding signal[1].

Step-by-Step Protocol:

-

Compound Plating: Dispense a 10-point, 3-fold serial dilution of the compound (top concentration 30 µM) into a 384-well low-volume white plate. Maintain final DMSO at 0.5% (v/v).

-

Target Addition: Add 5 µL of the target protein (e.g., 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Pre-incubation: Incubate for 15 minutes at room temperature to allow the small molecule to reach binding equilibrium.

-

Tracer Addition: Add 5 µL of the TR-FRET detection mix (Europium-labeled donor antibody and d2-labeled acceptor probe).

-

Incubation: Seal the plate and incubate for 60 minutes in the dark.

-

Detection: Read on a multi-mode microplate reader (e.g., PHERAstar). Excite at 337 nm. Measure dual emission at 620 nm and 665 nm using a 50 µs delay and a 400 µs integration time[1]. Calculate the 665/620 ratio to determine the IC 50 .

Method B: Surface Plasmon Resonance (Kinetic Binding)

The Causality: At 254.11 Da, 5-(2,5-Dichlorophenyl)-2-methoxypyridine is a low-molecular-weight fragment. Adding a bulky fluorophore to this molecule would drastically alter its binding thermodynamics. SPR provides a label-free, real-time measurement of association ( kon ) and dissociation ( koff ) rates[2].

Step-by-Step Protocol:

-

Surface Preparation: Dock a CM5 sensor chip into an SPR instrument (e.g., Biacore T200). Immobilize the target protein on Flow Cell 2 (FC2) via standard amine coupling to a density of 2000-3000 Response Units (RU). Leave FC1 unmodified as a reference blank[2].

-

Solvent Correction: Because SPR is highly sensitive to the refractive index of DMSO, prepare a 1.0% to 1.5% DMSO calibration curve to correct for bulk shifts during compound injection[2].

-

Analyte Injection: Dilute the compound in running buffer (matched exactly to 1% DMSO) to generate a 5-point concentration series (0.5 µM to 20 µM).

-

Kinetics: Inject analytes at a flow rate of 30 µL/min. Record the association phase for 60 seconds, followed by a switch to running buffer for 120 seconds to monitor dissociation.

-

Data Analysis: Perform double-referencing (subtracting FC1 and a buffer-only blank injection) and fit the sensorgrams to a 1:1 Langmuir binding model to extract KD .

Phase 3: Cell-Based Phenotypic Profiling

The Causality: Biochemical affinity does not guarantee cellular efficacy. The compound must cross the lipid bilayer and avoid rapid efflux. We utilize an ATP-dependent luminescent assay because it is a homogeneous "mix-and-read" format that directly correlates with the number of metabolically active cells, minimizing handling errors and wash-step artifacts[3].

Step-by-Step Protocol (ATP-Luminescence Viability):

-

Cell Seeding: Seed the target cell line at 2,000 cells/well in 20 µL of complete growth media into a 384-well white opaque tissue culture plate[3]. Incubate overnight at 37°C, 5% CO 2 .

-

Treatment: Pin-transfer 100 nL of the compound dose-response series into the assay wells. Include 1 µM Staurosporine as a positive kill control and 0.5% DMSO as a vehicle control.

-

Incubation: Incubate for 48 to 72 hours, depending on the specific cell line's doubling time.

-

Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes to ensure uniform luciferase enzyme kinetics.

-

Lysis & Detection: Add 20 µL of ATP-detection reagent (e.g., CellTiter-Glo) to each well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[3].

-

Readout: Record luminescence with an integration time of 0.5 seconds per well.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the generated data, all assay parameters must meet strict Quality Control (QC) thresholds before the pharmacological data of 5-(2,5-Dichlorophenyl)-2-methoxypyridine is accepted.

| Assay Type | Parameter Measured | Expected Range / Success Criteria | Scientific Rationale |

| Physicochemical | Kinetic Solubility | > 50 µM in 1% DMSO buffer | Ensures compound is fully dissolved; prevents PAINS artifacts. |

| TR-FRET | Assay Robustness (Z'-factor) | Z' > 0.65 | Validates that the assay window is wide enough for accurate IC 50 fitting[4]. |

| TR-FRET | Equilibrium IC 50 | Compound specific (typically µM for fragments) | Defines the concentration required for 50% target inhibition. |

| SPR | Binding Affinity ( KD ) | Within 3-fold of TR-FRET IC 50 | Orthogonal validation; confirms 1:1 reversible stoichiometric binding[2]. |

| Cell Viability | CC 50 (Cytotoxicity) | > 10x the Biochemical IC 50 | Establishes a safe therapeutic window; ensures target inhibition occurs before general toxicity[3]. |

References

-

Sittampalam GS, Coussens NP, Nelson H, et al. (Eds.). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

-

de Mol NJ, Fischer MJE (Eds.). Surface Plasmon Resonance: Methods and Protocols. Methods in Molecular Biology, vol 627. Springer, Totowa, NJ; 2010. Available from: [Link]

-

Miller TW, et al. "Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors." PLoS ONE 14(7): e0181844; 2019. Available from: [Link]

Sources

- 1. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]

- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-(2,5-Dichlorophenyl)-2-methoxypyridine as an intermediate in pharmaceutical synthesis.

Application Notes: 5-(2,5-Dichlorophenyl)-2-methoxypyridine in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, 5-Aryl-2-alkoxypyridines are particularly valuable intermediates. 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7) emerges as a highly strategic building block for the synthesis of complex, biologically active molecules.[1][2] The dichlorophenyl moiety offers multiple points for further functionalization and can significantly influence the pharmacokinetic profile of a final drug candidate, while the methoxypyridine group provides a handle for diverse chemical transformations.[3]

This document serves as a technical guide for researchers and drug development professionals, providing detailed protocols for the synthesis and analysis of this key intermediate, and illustrating its application in the construction of advanced pharmaceutical precursors.

Synthesis of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

The most reliable and scalable method for preparing 5-(2,5-Dichlorophenyl)-2-methoxypyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and mild reaction conditions, making it ideal for pharmaceutical manufacturing.[4][5]

Causality of Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and efficiency in forming C-C bonds between sp²-hybridized carbons. The key to this transformation is the selection of an appropriate palladium catalyst and ligand system. For coupling with a 5-bromo-2-methoxypyridine substrate, a catalyst system like Pd(dppf)Cl₂ is often effective, as the dppf ligand provides the necessary electron-richness and steric bulk to facilitate the catalytic cycle efficiently.[6] The base, typically a carbonate or phosphate, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 5-(2,5-Dichlorophenyl)-2-methoxypyridine.

Detailed Laboratory Protocol

Materials:

-

5-Bromo-2-methoxypyridine (1.0 equiv)

-

2,5-Dichlorophenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxypyridine (1.0 equiv), 2,5-dichlorophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water per 10 mmol of the limiting reagent).

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(2,5-dichlorophenyl)-2-methoxypyridine as a solid.

Application in the Synthesis of NSD2 Inhibitor Precursors

5-(2,5-Dichlorophenyl)-2-methoxypyridine serves as a key intermediate in the synthesis of novel compounds targeting epigenetic modifiers, such as the Nuclear SET Domain-containing Protein 2 (NSD2).[7] NSD2 is a histone methyltransferase implicated in several human cancers, making its inhibitors promising candidates for anti-cancer therapies. The intermediate is used to construct a complex heterocyclic core essential for biological activity.

Mechanistic Rationale

In a subsequent step, the methoxy group of 5-(2,5-dichlorophenyl)-2-methoxypyridine can be demethylated to reveal a pyridone. This pyridone can then undergo N-arylation or other coupling reactions. Alternatively, the pyridine ring can be activated for further substitution, demonstrating the intermediate's versatility. The dichlorophenyl group often serves as a key pharmacophore, fitting into a specific hydrophobic pocket of the target protein.[3]

Visualization of a Key Transformation Step

Caption: Use of the intermediate in assembling an advanced drug precursor.

Quality Control & Analytical Protocols

Ensuring the purity and identity of 5-(2,5-Dichlorophenyl)-2-methoxypyridine is critical for its use in pharmaceutical synthesis, as impurities can lead to unwanted side products and complications in subsequent steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for purity assessment.[8][9]

Key Quality Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Purity (Assay) | ≥98.0% | HPLC/GC (Area %) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Melting Point | Report Value | Melting Point Apparatus |

| Residual Solvents | Per ICH Guidelines | GC-HS |

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of the title compound. Method optimization may be required.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the 5-(2,5-Dichlorophenyl)-2-methoxypyridine reference standard in acetonitrile to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the blank (acetonitrile), standard, and sample solutions into the HPLC system.

-

Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent front.[10]

Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is essential in a laboratory setting.[11]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and direct sunlight.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

5-(2,5-Dichlorophenyl)-2-methoxypyridine is a versatile and valuable intermediate for pharmaceutical research and development. Its efficient synthesis via Suzuki-Miyaura coupling and its utility in constructing complex molecular architectures, such as those found in modern epigenetic inhibitors, underscore its importance. The protocols and data presented here provide a framework for the synthesis, analysis, and safe handling of this key building block, empowering scientists to accelerate their drug discovery programs.

References

-

COHIZON. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

-

NextSDS. (n.d.). 5-(2,5-Dichlorophenyl)-2-Methoxypyridine — Chemical Substance Information. NextSDS. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Dahms, M., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821. [Link]

-

European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS (EP 4559915 A1). EPO. [Link]

-

Pereira, D. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. chemscene.com [chemscene.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. kishida.co.jp [kishida.co.jp]

- 12. cohizon.com [cohizon.com]

- 13. 5-(2,5-Dichlorophenyl)-2-Methoxypyridine - Safety Data Sheet [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

analytical methods for quantification of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

An In-Depth Technical Guide to the Quantitative Analysis of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 5-(2,5-Dichlorophenyl)-2-methoxypyridine, a substituted pyridine derivative relevant in chemical synthesis and drug discovery. Recognizing the critical need for robust and reliable analytical data, this guide presents two primary, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and quality control professionals, this document delves into the causality behind experimental choices, offers step-by-step protocols, and outlines a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip scientists with the necessary tools to achieve precise, accurate, and reproducible quantification of the target analyte.

Introduction and Analytical Strategy

5-(2,5-Dichlorophenyl)-2-methoxypyridine (MW: 254.11 g/mol , CAS: 1361876-26-7) is a halogenated aromatic compound.[3][4] Its structure, featuring a pyridine ring, a dichlorophenyl group, and a methoxy group, dictates its physicochemical properties, such as moderate polarity and thermal stability, making it amenable to both liquid and gas chromatography.

The accurate quantification of this compound is essential for various applications, including:

-

Reaction Monitoring: Tracking the progress of chemical syntheses where it is a reactant, intermediate, or product.

-

Purity Assessment: Determining the purity of the synthesized compound and identifying potential impurities.

-

Stability Studies: Evaluating its degradation over time under various storage conditions.

-

Pharmacokinetic Analysis: Measuring its concentration in biological matrices during preclinical studies, should it be investigated as a drug candidate.

This guide focuses on two orthogonal and widely adopted analytical techniques:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and versatile method for the routine quantification of moderately polar, non-volatile compounds.[5][6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for thermally stable, volatile, or semi-volatile compounds, providing both quantitative data and structural confirmation.[8][9]

The selection of a method depends on the specific analytical objective, required sensitivity, sample matrix, and available instrumentation.

Caption: General Analytical Workflow for Quantification.

Method 1: Quantification by Reversed-Phase HPLC-UV

2.1. Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity.[10] A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[6][7] 5-(2,5-Dichlorophenyl)-2-methoxypyridine, being moderately non-polar, will have a strong affinity for the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV detector. The choice of a C18 column provides excellent hydrophobic retention for aromatic compounds, while the acetonitrile/water mobile phase offers good separation efficiency and low UV cutoff.[11][12]

2.2. Detailed Experimental Protocol

Caption: HPLC-UV Experimental Workflow.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

5-(2,5-Dichlorophenyl)-2-methoxypyridine reference standard.

-

Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Protocol Steps:

-

Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as acetonitrile. Degas both solvents thoroughly before use.

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL).[11] Filter the solution through a 0.45 µm syringe filter prior to injection.[11]

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[12] |

| Mobile Phase | A: Water, B: Acetonitrile | Standard mobile phases for RP-HPLC with good UV transparency.[13] |

| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 50% B; 20-25 min: 50% B | Ensures elution of the analyte and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, providing optimal efficiency.[12] |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes.[12][13] |

| Detection Wavelength | 230 nm | Pyridine and dichlorophenyl moieties show strong absorbance in this region.[12] |

| Injection Volume | 10 µL | A standard volume that balances sensitivity and peak broadening.[12] |

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantify the amount of 5-(2,5-Dichlorophenyl)-2-methoxypyridine in the sample by interpolating its peak area on the calibration curve.

-

2.3. Method Validation (per ICH Q2(R2) Guidelines)

To ensure the method is fit for its intended purpose, it must be validated.[14][15]

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | The analyte peak should be free of interference from other components at its retention time. |

| Linearity | Analyze at least five concentrations across the proposed range. | R² ≥ 0.999.[16] |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration. |

| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%.[12] |

| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days with different analysts. | Relative Standard Deviation (RSD) ≤ 2%.[12] |

| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |

Method 2: Quantification by GC-MS

3.1. Principle and Rationale

GC-MS is a powerful hyphenated technique that combines the separation capability of Gas Chromatography with the detection power of Mass Spectrometry.[9] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase.[9] As components elute, they enter the mass spectrometer, are ionized (typically by Electron Impact, EI), and fragmented.[11] The mass analyzer, often a quadrupole, filters these fragments based on their mass-to-charge (m/z) ratio.[17][18][19] This process provides a unique "fingerprint" (mass spectrum) for the analyte, ensuring high specificity, and allows for sensitive quantification using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC).

3.2. Detailed Experimental Protocol

Caption: GC-MS Experimental Workflow.

Instrumentation and Materials:

-

GC-MS system with an autosampler, split/splitless injector, and a quadrupole mass analyzer.

-

DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Helium (carrier gas, 99.999% purity).

-

Dichloromethane or Ethyl Acetate (GC grade).

-

5-(2,5-Dichlorophenyl)-2-methoxypyridine reference standard.

Protocol Steps:

-

Standard and Sample Preparation: Prepare stock and calibration standards as described for HPLC, but use a volatile solvent like dichloromethane.[11] Prepare analytical samples in the same solvent to a concentration within the calibration range.

-

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for separating a wide range of semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency.[12] |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis.[12] |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A program designed to provide good separation from potential solvent and impurity peaks. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |

| Ion Source Temp. | 230 °C | Standard temperature for EI to ensure stable ionization. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching and identification.[11] |

| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity for trace analysis. |

-

Data Analysis:

-

Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a pure standard. The molecular ion (M+) should be observed at m/z 253/255 (accounting for chlorine isotopes).

-

Quantification: For highest sensitivity, use SIM mode. Select characteristic, abundant ions for quantification (e.g., the molecular ion) and confirmation. Construct a calibration curve and calculate the sample concentration as described for the HPLC method.

-

Method Comparison and Selection

| Feature | HPLC-UV | GC-MS |

| Principle | Liquid-solid partitioning | Gas-solid partitioning |

| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) |

| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range, especially in SIM mode) |

| Sample Volatility | Not required | Required (analyte must be thermally stable) |

| Derivatization | Not needed | May be required for non-volatile compounds (not for this analyte). |

| Instrumentation Cost | Lower | Higher |

| Primary Use Case | Routine QC, purity analysis, high-concentration assays. | Trace analysis, impurity identification, confirmation testing. |

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.

- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.

- LCGC International. (2022, February 1). The Beauty of the Quadrupole Mass Analyzer.

- Benchchem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Extrel. (2020, October 15). Quadrupoles: How do they work?

- Thermo Fisher Scientific - ZA. (n.d.). Mass Analyzer Technology Overview.

- Wikipedia. (n.d.). Quadrupole mass analyzer.

- International Council for Harmonisation. (2023, November 30). Validation of analytical procedures Q2(R2).

- BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.

- International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).

- Slideshare. (n.d.). Basics of RP-HPLC.pptx.

- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.

- Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).

- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.

- Environmental Protection Agency. (1996, December). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry.

- ChemScene. (n.d.). 5-(2,5-Dichlorophenyl)-2-methoxypyridine.

- PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

- MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity.

- ChemicalBook. (2026, March 23). 5-(2,5-Dichlorophenyl)-2-Methoxypyridine - Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins.

- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website.

- Royal Society of Chemistry. (2010, January 15). Analytical Methods.

- Shimadzu. (n.d.). Analysis of Residual Solvent in Polymers by GC/MS.

- eurl-pesticides.eu. (2014, March 27). Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS.

- Benchchem. (n.d.). Mass Spectrometry in the Analysis of 2,5-Dihydrothiophene Reaction Products: A Comparative Guide.

- MDPI. (2025, June 5). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.

- Benchchem. (n.d.). An In-depth Technical Guide to 2,5-Dichloropyridine.

- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- NextSDS. (n.d.). 5-(2,5-Dichlorophenyl)-2-Methoxypyridine — Chemical Substance Information.

- ResearchGate. (2022, October 25). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. chemscene.com [chemscene.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. public.pensoft.net [public.pensoft.net]

- 14. database.ich.org [database.ich.org]

- 15. database.ich.org [database.ich.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 19. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

Application Note: RP-HPLC-UV Method Development and Validation for the Purity Analysis of 5-(2,5-Dichlorophenyl)-2-methoxypyridine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction and Physicochemical Profiling

The compound 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7) is a highly lipophilic biaryl intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs) [1]. Accurate purity analysis of this compound is critical, as closely related impurities—such as des-chloro derivatives, regioisomers, or demethylated degradation products—can propagate through synthetic pathways and compromise final API efficacy.

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical nature. This molecule presents two distinct chromatographic challenges:

-

High Hydrophobicity: The dichlorophenyl moiety significantly increases retention on standard reversed-phase columns.

-

Weak Basicity: The pyridine nitrogen is weakly basic. On traditional silica-based columns, unprotonated or partially protonated basic analytes undergo secondary ion-exchange interactions with acidic residual silanols, leading to severe peak tailing and loss of resolution [2].

To engineer a self-validating and robust method, we must design a chromatographic system that actively suppresses these secondary interactions while maximizing the separation power for biaryl systems.

Method Rationale & Mechanistic Insights

Stationary Phase Selection: The Power of π−π Interactions

While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase is selected for this protocol. The phenyl ring bonded to the silica support via a hexyl spacer provides orthogonal π−π (pi-pi) electron interactions with the extended conjugated biaryl system of the analyte. This specific interaction is highly sensitive to the spatial arrangement of electron-withdrawing groups (like the chloro substituents), offering superior resolving power for positional isomers compared to standard alkyl phases.

Mobile Phase Optimization: Controlling Silanol Activity

To eliminate peak tailing, the mobile phase is modified with 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual mechanistic purpose:

-

Analyte Protonation: It lowers the mobile phase pH to approximately 2.0, ensuring the pyridine nitrogen is fully protonated and exists in a single ionization state.

-

Silanol Suppression: At pH 2.0, the acidic silanol groups ( pKa ~ 3.5–4.5) on the silica surface are fully protonated (neutralized). Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking any residual active sites. This causality directly translates to highly symmetrical peaks (Tailing Factor ≤ 1.2) [2].

Chromatographic retention and peak shape control mechanisms.

Experimental Protocol

Materials and Reagents

-

Analyte: 5-(2,5-Dichlorophenyl)-2-methoxypyridine reference standard ( ≥ 99.0% purity).

-

Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

-

Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

A self-validating protocol requires sample diluents that match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN (sonicate for 5 minutes if necessary) and dilute to volume.

-

Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 Water:ACN) . Mix thoroughly.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane.

Instrumental Setup & Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm | Core-shell particles reduce eddy diffusion, yielding UHPLC-like efficiency at lower backpressures. |

| Mobile Phase A | 0.1% TFA in Water | Controls pH, suppresses silanols. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the highly lipophilic biaryl compound. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp. | 40 °C | Lowers mobile phase viscosity, improving mass transfer kinetics and peak sharpness. |

| Injection Vol. | 5.0 µL | Prevents column overloading and minimizes extra-column band broadening. |

| Detection (DAD) | 254 nm (Quantification)280 nm (Peak Purity) | 254 nm captures universal aromatic absorbance; 280 nm is highly specific to the conjugated biaryl system. |

Gradient Elution Program

Because the analyte is highly retained, an isocratic method would result in excessive run times and band broadening. A gradient approach sharpens the peak and clears strongly retained hydrophobic impurities.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 80 | 20 | Initial hold for polar impurity elution |

| 2.0 | 80 | 20 | Isocratic hold |

| 12.0 | 10 | 90 | Linear ramp to elute target analyte |

| 15.0 | 10 | 90 | Column wash (flushes late eluters) |

| 15.1 | 80 | 20 | Return to initial conditions |

| 20.0 | 80 | 20 | Re-equilibration |

Method Validation Strategy (ICH Q2(R2) Compliance)

In November 2023, the International Council for Harmonisation (ICH) adopted the updated Q2(R2) guidelines, which integrate a lifecycle approach to analytical procedure validation[3]. This method is designed to be validated against these modern standards, ensuring the procedure is fit for its intended purpose across its reportable range.

Analytical lifecycle workflow for HPLC method validation per ICH Q2(R2).

System Suitability Testing (SST)

Before executing any validation protocols or routine sample analysis, the system must pass SST criteria using six replicate injections of the Working Standard Solution (0.1 mg/mL).

| SST Parameter | Acceptance Criteria | Purpose |

| Retention Time (RT) %RSD | ≤ 1.0% | Ensures pump delivery and gradient consistency. |

| Peak Area %RSD | ≤ 2.0% | Validates autosampler precision and detector stability. |

| Tailing Factor ( Tf ) | ≤ 1.5 (Target ≤ 1.2) | Confirms successful suppression of secondary silanol interactions. |

| Theoretical Plates ( N ) | ≥ 10,000 | Verifies column efficiency and packing integrity. |

Validation Parameters and Acceptance Criteria

Following ICH Q2(R2), the following parameters must be evaluated to establish the method's reportable range.

| Validation Characteristic | Experimental Design | Acceptance Criteria |

| Specificity | Inject blank (diluent) and forced degradation samples (acid, base, peroxide, heat, UV). | No interfering peaks at the analyte RT. Peak purity angle < purity threshold (via DAD). |

| Linearity & Range | 5 concentration levels from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response. |

| Accuracy (Recovery) | Spiked samples at 50%, 100%, and 150% levels (prepared in triplicate). | Mean recovery between 98.0% and 102.0% at each level. |

| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of assay results ≤ 2.0%. |

| LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ). | Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ. |

Conclusion

By leveraging the physicochemical properties of 5-(2,5-Dichlorophenyl)-2-methoxypyridine, this protocol establishes a scientifically grounded, self-validating HPLC-UV method. The deliberate choice of a Phenyl-Hexyl stationary phase combined with a TFA-modified mobile phase directly addresses the inherent challenges of biaryl pyridine derivatives—namely, poor isomer resolution and severe peak tailing. Adherence to the defined System Suitability parameters and ICH Q2(R2) validation criteria ensures that this method will deliver trustworthy, reproducible purity data suitable for regulatory submissions and routine quality control.

References

-

Avantor / MZ-Analysentechnik. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Silanol Interactions. Retrieved from [Link]

-

European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Application Note: Cell-Based Profiling of Halogenated Biaryl Scaffolds Using 5-(2,5-Dichlorophenyl)-2-methoxypyridine

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Compound Focus: 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7)

Introduction & Scientific Rationale

Halogenated biaryl compounds, such as 5-(2,5-Dichlorophenyl)-2-methoxypyridine [1], are privileged scaffolds in medicinal chemistry, frequently emerging as hits in high-throughput screening (HTS) campaigns targeting GPCRs, kinases, and ion channels. While these motifs offer excellent lipophilicity and target-binding affinity, their structural properties often introduce liabilities, including off-target cytotoxicity and the potential to induce cytochrome P450 (CYP) enzymes.

To confidently advance such screening hits into lead optimization, rigorous cell-based profiling is required. This application note details a self-validating, dual-assay workflow using the human hepatoma cell line, HepG2.

The Causality Behind the Assay Design

-

Cell Line Selection (HepG2): HepG2 cells retain critical liver-cellular functions, making them a highly predictive model for evaluating drug-induced liver injury (DILI) and CYP mRNA induction[2][3].

-

Cytotoxicity via ATP Luminescence: Traditional tetrazolium-based assays (like MTT) can produce false readouts due to redox artifacts caused by halogenated compounds[4]. Instead, we utilize an ATP-bioluminescence assay. Because ATP is strictly dependent on active mitochondrial oxidative phosphorylation and glycolysis, its rapid depletion serves as a highly sensitive, universal proxy for cell death[3].

-

CYP3A4 Induction via PXR: Biaryl compounds often inadvertently bind the Pregnane X Receptor (PXR), leading to the transcriptional upregulation of CYP3A4[5]. This causes rapid clearance of co-administered drugs. We utilize a targeted luminescence assay to quantify this liability, using Rifampicin as an established positive control[5][6].

Experimental Workflow

The following diagram illustrates the parallel processing of the compound for both cytotoxicity and metabolic liability profiling.

Figure 1: Parallel workflow for evaluating cytotoxicity and CYP3A4 induction in HepG2 cells.

Detailed Experimental Protocols

Protocol A: ATP-Based Cytotoxicity Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of 5-(2,5-Dichlorophenyl)-2-methoxypyridine for general cytotoxicity.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

CellTiter-Glo® 2.0 Assay Kit

-

Staurosporine (Positive control for apoptosis)

-

White opaque 96-well microplates

Step-by-Step Methodology:

-

Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 .

-

Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 5-(2,5-Dichlorophenyl)-2-methoxypyridine starting at 100 µM.

-

Critical Step: Ensure the final DMSO concentration in all wells, including vehicle controls, strictly remains at 0.5% (v/v) to prevent solvent-induced baseline toxicity.

-

-

Incubation: Treat the cells for 48 hours. Include Staurosporine (1 µM) as a positive control for complete cell death.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

-

Lysis & Stabilization: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

-

Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

-

Self-Validation: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and positive control (Staurosporine). The assay is validated if Z′≥0.5 .

Protocol B: CYP3A4 Induction Assay

Objective: Assess whether the biaryl scaffold acts as a PXR agonist, leading to CYP3A4 upregulation.

Materials:

-

Rifampicin (Potent PXR agonist / CYP3A4 inducer)[5]

-

Luciferin-IPA (CYP3A4-specific luminogenic substrate)

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 2×104 cells/well in standard clear-bottom 96-well plates. Incubate for 48 hours to allow monolayer formation and basal metabolic stabilization.

-

Induction Phase: Treat cells with 5-(2,5-Dichlorophenyl)-2-methoxypyridine at non-toxic concentrations (e.g., 1 µM and 10 µM, determined from Protocol A). Treat positive control wells with 10 µM Rifampicin[5]. Incubate for 48 hours. Replace media containing the compound daily.

-

Substrate Incubation: Remove treatment media. Wash cells with PBS. Add 50 µL of media containing 3 µM Luciferin-IPA substrate. Incubate at 37°C for 60 minutes.

-

Detection: Transfer 50 µL of the supernatant to a white opaque plate. Add 50 µL of Luciferin Detection Reagent. Incubate for 20 minutes at room temperature and read luminescence.

-

Normalization: Normalize the CYP3A4 luminescence data to cell viability (using a parallel plate from Protocol A) to ensure that apparent reductions in CYP activity are not merely artifacts of cell death.

Mechanistic Pathway: PXR-Mediated Liability

Understanding the mechanism of off-target liability is crucial. Halogenated biaryls often mimic endogenous steroids or xenobiotics, binding to the Pregnane X Receptor (PXR) in the cytoplasm. This triggers a cascade resulting in the transcription of CYP3A4, which can lead to severe drug-drug interactions (DDIs)[2][5].

Figure 2: Mechanism of PXR-mediated CYP3A4 induction by xenobiotic biaryl compounds.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making, quantitative data from these assays should be structured for easy comparison against reference standards. Below is a representative data summary table illustrating the expected profiling results for a model biaryl compound compared to controls.

| Test Compound / Control | Assay Type | Readout Metric | Result Value | Interpretation |

| 5-(2,5-Dichlorophenyl)-2-methoxypyridine | Cytotoxicity (HepG2) | IC50 (µM) | > 50.0 µM | Low basal cytotoxicity; suitable for further cellular assays. |

| Staurosporine (Control) | Cytotoxicity (HepG2) | IC50 (µM) | 0.15 µM | Validates assay sensitivity to apoptotic agents. |

| 5-(2,5-Dichlorophenyl)-2-methoxypyridine | CYP3A4 Induction | Fold Induction (vs Vehicle) | 1.2x (at 10 µM) | Minimal PXR activation; low DDI liability risk. |

| Rifampicin (Control) | CYP3A4 Induction | Fold Induction (vs Vehicle) | 6.5x (at 10 µM) | Validates dynamic range of the CYP3A4 induction assay[5]. |

Table 1: Summary of multiparametric cell-based assay results. Fold induction is normalized to the 0.5% DMSO vehicle control.

Conclusion

By employing a dual-assay strategy utilizing ATP-bioluminescence and targeted CYP3A4 luminogenic substrates in HepG2 cells, researchers can rapidly de-risk halogenated biaryl scaffolds like 5-(2,5-Dichlorophenyl)-2-methoxypyridine. Establishing causality through appropriate cell line selection and ensuring trustworthiness via strict vehicle and positive controls (Staurosporine, Rifampicin) creates a self-validating system essential for high-quality drug development.

Sources

application of 5-(2,5-Dichlorophenyl)-2-methoxypyridine in agrochemical research

Application Note: 5-(2,5-Dichlorophenyl)-2-methoxypyridine as a Privileged Biaryl Scaffold in Agrochemical Discovery

Executive Summary & Strategic Relevance

The discovery of next-generation agrochemicals relies heavily on the strategic deployment of privileged structural motifs. 5-(2,5-Dichlorophenyl)-2-methoxypyridine (CAS: 1361876-26-7) represents a highly valuable biaryl building block in modern crop protection research. Biaryl and heterocyclic scaffolds, particularly halogenated pyridines, are foundational to the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pyridine-based insecticides[1][2].

The architectural design of this specific intermediate offers three distinct advantages for drug development professionals:

-

Conformational Rigidity: The steric hindrance provided by the ortho-chlorine (position 2) forces a dihedral twist between the phenyl and pyridine rings, mimicking the non-planar conformation required to access the narrow ubiquinone-binding pocket (Q-site) of fungal target enzymes[3].

-

Enhanced Lipophilicity & Stability: The 2,5-dichloro substitution pattern optimizes the partition coefficient (logP), facilitating superior cuticular penetration in plant tissues while resisting rapid oxidative metabolism in the field[4][5].

-

Orthogonal Reactivity: The 2-methoxy group serves as a stable, electron-donating masking moiety that protects the pyridine ring during upstream synthesis, which can later be selectively deprotected to a pyridone or activated for late-stage cross-coupling.

Mechanistic Rationale: Targeting the SDH Complex

The primary application of this biaryl scaffold is the synthesis of SDHI fungicides. SDHIs block fungal respiration by binding to Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain[6]. The 5-(2,5-dichlorophenyl)pyridine core acts as the lipophilic "tail" that anchors the molecule into the hydrophobic Q-site, competitively excluding endogenous ubiquinone. This halts electron transfer, depletes cellular ATP, and ultimately triggers fungal apoptosis[7].

Fig 1. Mechanism of action for biaryl pyridine SDHIs blocking fungal mitochondrial respiration.

Synthetic Workflows & Functionalization Protocols

To utilize 5-(2,5-Dichlorophenyl)-2-methoxypyridine in library generation, the unreactive methoxy ether must be converted into a reactive electrophile. The following self-validating protocol outlines the synthesis of a versatile 2-chloro-pyridine intermediate, which can subsequently undergo Buchwald-Hartwig amination to append an active pyrazole-carboxamide headgroup (a hallmark of modern SDHIs)[1][6].

Protocol 1: Demethylation and Chlorination Workflow

Causality & Rationale: Direct nucleophilic aromatic substitution (SNAr) on the 2-methoxypyridine is energetically unfavorable. We first cleave the methyl ether using Boron Tribromide (BBr₃) to yield the tautomeric pyridone. Subsequent treatment with Phosphorus Oxychloride (POCl₃) converts the pyridone oxygen into a superior leaving group (chloride), priming the scaffold for cross-coupling.

Step-by-Step Methodology:

-

Demethylation: Dissolve 10 mmol of 5-(2,5-Dichlorophenyl)-2-methoxypyridine in 50 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Cool to -78°C.

-

Reagent Addition: Dropwise add 15 mmol of BBr₃ (1.0 M in DCM). Causality: Slow addition prevents localized exotherms that could lead to non-selective ether cleavage or ring bromination.

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with methanol at 0°C to destroy excess BBr₃, followed by aqueous NaHCO₃.

-

Validation Checkpoint 1: Extract with ethyl acetate, dry, and concentrate. Analyze via LC-MS. The disappearance of the starting material[M+H]⁺ 254 and the appearance of the pyridone intermediate [M+H]⁺ 240 validates successful demethylation.

-

Chlorination: Suspend the crude pyridone in 20 mL of POCl₃. Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.5 mL). Causality: DMF forms the Vilsmeier-Haack reagent in situ, which dramatically accelerates the chlorination of the pyridone.

-

Reflux & Isolation: Heat the mixture to 110°C for 6 hours. Cool, concentrate under reduced pressure to remove excess POCl₃, and carefully quench the residue with ice water. Extract with DCM.

-

Validation Checkpoint 2: Purify via silica gel chromatography (Hexanes/EtOAc). Confirm the product (2-Chloro-5-(2,5-dichlorophenyl)pyridine) via ¹H-NMR (absence of the methoxy singlet at ~3.9 ppm) and GC-MS.